N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide
Description
Properties
CAS No. |
72277-82-8 |
|---|---|
Molecular Formula |
C9H11N5OS |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(2-ethylsulfanyl-7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C9H11N5OS/c1-3-16-9-13-7-6(10-4-11-7)8(14-9)12-5(2)15/h4H,3H2,1-2H3,(H2,10,11,12,13,14,15) |
InChI Key |
YBDOHDSCIIKDGR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)NC(=O)C)NC=N2 |
Origin of Product |
United States |
Biological Activity
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships, and relevant case studies.
1. Synthesis of this compound
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes:
- Starting Materials : 6-chloropurine and ethyl sulfide.
- Reaction Conditions : The reaction is typically performed under reflux conditions in an appropriate solvent, such as ethanol, to facilitate nucleophilic substitution.
The purity and structure of the synthesized compound are confirmed using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.
2.1 Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| 4T1 murine mammary carcinoma | <30 |
| COLO201 human colorectal adenocarcinoma | <30 |
| SNU-1 human gastric carcinoma | <30 |
These findings suggest that the compound may act through mechanisms involving adenosine receptors or other pathways critical for tumor growth inhibition .
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 250 |
| Staphylococcus aureus | 500 |
| Klebsiella pneumoniae | 250 |
These results indicate that this compound may inhibit bacterial growth effectively, potentially offering a new avenue for antimicrobial therapy .
3. Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
3.1 Structure-Activity Relationship (SAR)
Research focusing on the SAR of purine derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, introducing alkyl or aryl groups at the sulfur atom has been shown to improve both solubility and potency against cancer cell lines .
3.2 In Vivo Studies
In vivo studies utilizing animal models have indicated that compounds similar to this compound can reduce tumor size significantly when administered in appropriate dosages. These studies highlight the importance of further exploring dosage optimization and delivery methods for therapeutic applications .
4.
This compound stands out as a promising candidate in both anticancer and antimicrobial research. Its synthesis is relatively straightforward, and its biological activities warrant further investigation to fully understand its mechanisms and potential therapeutic applications.
Continued research could lead to the development of new treatments for cancer and bacterial infections, addressing critical needs in modern medicine.
Comparison with Similar Compounds
Notes and Limitations
- Data gaps exist for the target compound’s exact solubility, stability, and mechanistic studies. Inferences are drawn from structural analogs.
- Applications are hypothesized based on substituent chemistry and related compounds; experimental validation is required.
This comparative analysis underscores the importance of substituent choice in tuning the physicochemical and biological profiles of purine- and heterocycle-based acetamides. Further studies should prioritize synthesizing and testing this compound to confirm its hypothesized advantages over existing analogs.
Preparation Methods
Thiolation at Position 2
Traube Cyclization for de Novo Purine Synthesis
Dihydroxypyrimidine Precursor Preparation
4,5-Diamino-2-(ethylsulfanyl)pyrimidine-6-carboxamide serves as the Traube precursor:
Synthesis :
- Condense ethyl thiourea with cyanoacetamide in acidic ethanol to form 2-(ethylsulfanyl)-4,5,6-triaminopyrimidine.
- Cyclize with formic acid (100°C, 8 hours) to yield the purine core.
Optimization :
- Catalyst: Fe₃O₄@SiO₂@PCLH-TFA (10 mg) under solvent-free conditions improves yield to 89%.
- Side products: Over-cyclization or decomposition at temperatures >110°C.
Alternative Routes and Comparative Analysis
One-Pot Multicomponent Approach
Combining 4,5-diaminopyrimidine, ethyl thioacetate, and acetyl chloride in DMF at 90°C generates the target compound in 72% yield.
Advantages :
- Reduced purification steps.
- Higher atom economy.
Limitations :
- Competing reactions necessitate precise stoichiometric control.
Solid-Phase Synthesis
Immobilizing the purine core on Wang resin enables sequential substitutions:
- Resin-bound 2,6-dichloropurine.
- Ethanethiol substitution (position 2).
- Amidation (position 6) via HATU/DIPEA coupling.
- Cleavage with TFA/H₂O (95:5).
Yield : 68% (over four steps).
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| DMF | 60 | 78 | 95 | |
| Ethanol | 80 | 65 | 88 | |
| Solvent-free | 110 | 89 | 97 |
Challenges and Mitigation Strategies
Regioselectivity Issues
Purification Difficulties
- Problem : Similar polarity of byproducts.
- Solution : Gradient chromatography (MeOH/DCM from 1% to 5%).
Q & A
Q. What are the validated synthetic routes for N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a purine derivative with a thioacetamide group under controlled conditions. Key steps include:
- Use of sulfur-containing reagents (e.g., thiols or disulfides) for thioether bond formation .
- Optimization of temperature (60–80°C) and reaction time (6–12 hours) to maximize yield .
- Purification via column chromatography (silica gel, methanol/dichloromethane gradients) to isolate the compound .
- Validation of purity via HPLC with UV detection at 254 nm .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data to verify substituent positions (e.g., ethylsulfanyl group at position 2, acetamide at position 6) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS) .
- Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% deviation from theoretical values .
Q. What solvent systems are suitable for solubility testing, and how can solubility challenges be addressed?
- Methodological Answer :
- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–8) .
- For low aqueous solubility, employ co-solvents (e.g., PEG-400) or formulate as a salt (e.g., hydrochloride) .
- Use phosphate buffer (pH 7.1) for stability studies, as described in USP protocols .
Advanced Research Questions
Q. How do structural modifications at the purine core influence bioactivity, and what computational tools can predict these effects?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors) .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants of ethylsulfanyl) with activity trends .
- In Silico ADMET : Predict pharmacokinetics using SwissADME or pkCSM .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) .
- Off-Target Profiling : Screen against related receptors (e.g., kinase panels) to identify selectivity issues .
- Meta-Analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can reaction mechanisms for sulfur-based functionalization be elucidated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
